Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride
Overview
Description
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chemical compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Additionally, multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted, particularly reactions involving isomerization of iminium intermediate .Molecular Structure Analysis
The molecular formula of this compound is C17H18ClNO2 . The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroquinoline ring .Chemical Reactions Analysis
The chemical reactions involving THIQ analogs often involve the functionalization of the C(1) position of the tetrahydroisoquinoline ring . This can be achieved through multicomponent reactions, including those involving the isomerization of an iminium intermediate .Scientific Research Applications
Decarboxylation and Derivative Formation
Decarboxylation of 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including IV hydrochloride, leads to the formation of 4-substituted isoquinoline derivatives in moderate yield, depending on the solvent used. This process highlights the chemical reactivity of the compound's hydrochloride form in generating structurally diverse molecules (S. Tachibana, H. Matsuo, & S. Yamada, 1968).
Autoxidative Approaches
An autoxidative method for converting N-benzyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate to its corresponding N-benzyl 1,2,3,4-tetrahydroisoquinolin-1-one demonstrates quantitative yields. This method facilitates the preparation of N-benzyl 1,2,3,4-tetrahydro-β-carbolin-1-one, showing the versatility of the compound in synthesizing isoquinoline derivatives (M. Bois-choussy, M. D. Paolis, & Jieping Zhu, 2001).
Dehydrogenative β-Benzylation
A new benzylation protocol has been developed for β-benzylated quinolines, utilizing Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride. By employing a ruthenium catalyst and oxygen as an oxidant, this method provides an efficient way to transform saturated N-heterocycles into functionalized N-heteroaromatics, demonstrating the compound's utility in organic synthesis (Zhenda Tan, Huanfeng Jiang, & Min Zhang, 2016).
Anticancer Agent Synthesis
The tetrahydroisoquinoline moiety, closely related to this compound, has been explored for synthesizing potential anticancer agents. This research underscores the pharmaceutical implications of structurally similar compounds in developing treatments for cancer (K. Redda, Madhavi Gangapuram, & Tiffany Ardley, 2010).
Conformational and Stereochemical Studies
Investigations into the conformational and stereochemical aspects of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid reveal the critical factors affecting antagonist activity at the glycine site on the NMDA receptor. These studies provide insights into the structural requirements for biological activity, highlighting the compound's relevance in medicinal chemistry (R. Carling et al., 1992).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a similar class of compounds, are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .
Mode of Action
It is known that reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid with a molecular weight of 30379 .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines have broad applications in asymmetric catalysis as chiral scaffolds .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c .
Future Directions
The future directions for research on Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride and other THIQ analogs could include further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient and environmentally friendly synthetic strategies .
Biochemical Analysis
Biochemical Properties
Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic balance. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to result in sustained changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For example, the compound has been shown to inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s impact on overall metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions influence the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a key role in determining the compound’s localization. Understanding its subcellular localization is essential for elucidating its mechanism of action and its potential therapeutic applications.
Properties
IUPAC Name |
benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18-16;/h1-9,16,18H,10-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNJTJAARZLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255098-65-7 | |
Record name | 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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